Nonanoyl chloride, with the chemical formula C₉H₁₇ClO and the International Union of Pure and Applied Chemistry number 764-85-2, is an acyl chloride derived from nonanoic acid. It appears as a colorless to yellowish liquid with a pungent odor, known for its reactivity towards water and alcohols. Nonanoyl chloride is classified as a hazardous substance, capable of causing severe skin burns and respiratory tract injuries upon exposure .
Nonanoyl chloride is primarily involved in acylation reactions, where it reacts with various nucleophiles. Key reactions include:
While specific biological activities of nonanoyl chloride are not extensively documented, its derivatives may exhibit various biological properties. Acyl chlorides like nonanoyl chloride are often utilized in synthesizing compounds that can interact with biological systems, such as potential pharmaceutical agents. The corrosive nature of nonanoyl chloride suggests caution in handling due to potential harmful effects on biological tissues .
Nonanoyl chloride can be synthesized through several methods:
These methods highlight the utility of acyl chlorides in organic synthesis due to their high reactivity .
Nonanoyl chloride has several applications in various fields:
Interaction studies involving nonanoyl chloride primarily focus on its reactivity with nucleophiles like alcohols and amines. These studies are crucial for understanding its role in synthetic chemistry, particularly in forming stable products through acylation reactions. Additionally, due to its corrosive nature, studies also assess its potential hazards when interacting with biological tissues or other materials .
Nonanoyl chloride belongs to a class of compounds known as acyl chlorides. Here are some similar compounds for comparison:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Octanoyl Chloride | C₈H₁₅ClO | One carbon shorter than nonanoyl chloride; used similarly in esterification. |
| Decanoyl Chloride | C₁₀H₁₇ClO | One carbon longer; exhibits similar reactivity but different physical properties. |
| Hexanoyl Chloride | C₆H₁₁ClO | Shorter chain; often used in flavoring applications due to its unique scent profile. |
The uniqueness of nonanoyl chloride lies in its specific chain length (nine carbons), which influences its physical properties and reactivity compared to other acyl chlorides. This makes it particularly useful in specialized applications where a medium-length carbon chain is desired .
Nonanoyl chloride was first synthesized in the mid-20th century as part of broader efforts to develop long-chain acyl chlorides for ester and amide production. Early studies focused on its role in flavor and fragrance chemistry, where it facilitated the creation of esters with fruity aromas. By the 1980s, its utility expanded into pharmaceutical synthesis, particularly in modifying bioactive molecules to enhance solubility or bioavailability. Recent advancements highlight its use in polymer chemistry and surfactant production, driven by demand for functional materials in personal care and industrial applications.
| Key Historical Milestones | Significance |
|---|---|
| 1950s–1960s | Development for ester production in flavoring industries |
| 1980s–1990s | Adoption in pharmaceutical synthesis (e.g., acylation of amines) |
| 2000s–Present | Integration into polymer and surfactant technologies |
Nonanoyl chloride’s reactivity stems from the electrophilic carbonyl carbon in the acyl chloride group. This enables nucleophilic acyl substitution reactions with alcohols, amines, and other nucleophiles, forming esters, amides, and imides. Its long hydrocarbon chain (nine carbons) imparts unique physical properties, such as lower volatility and higher thermal stability compared to shorter-chain analogues like acetyl chloride.
Key Reaction Pathways
Modern research emphasizes optimizing nonanoyl chloride’s synthesis, stability, and safety. Challenges include:
The most widely documented method for synthesizing nonanoyl chloride involves the reaction of nonanoic acid with thionyl chloride (SOCl₂). This approach leverages the strong chlorinating properties of SOCl₂, which converts carboxylic acids into acyl chlorides via nucleophilic acyl substitution. In a typical procedure, nonanoic acid is dissolved in dry toluene and heated to 85°C, followed by the dropwise addition of SOCl₂. The reaction proceeds via the intermediate formation of a mixed anhydride, culminating in the release of SO₂ and HCl gases [1] [3]. Purification is achieved through distillation or solvent evaporation, yielding nonanoyl chloride as an amber-colored oil with minimal byproducts [1].
A critical advantage of this method is its high efficiency, with yields exceeding 70% under optimized conditions [1]. However, the use of SOCl₂ necessitates stringent moisture control due to its rapid hydrolysis, which can compromise reaction efficacy [3].
Direct chlorination employs chlorine gas (Cl₂) as the chlorinating agent, though this method is less common due to handling challenges and side reactions. Nonanoic acid reacts with Cl₂ in the presence of catalysts such as phosphorus pentachloride (PCl₅) or sulfuryl chloride (SO₂Cl₂). For example, PCl₅ facilitates the substitution of the hydroxyl group in nonanoic acid with chlorine, producing nonanoyl chloride and phosphoric acid derivatives [3]. While this approach avoids SOCl₂’s toxicity, it often requires elevated temperatures (100–150°C) and generates corrosive byproducts, limiting its practicality in laboratory settings [4].
Bis(trichloromethyl) carbonate (triphosgene) has emerged as a safer alternative to traditional chlorinating agents. This solid reagent reacts with nonanoic acid under mild conditions (40–60°C) to produce nonanoyl chloride with high purity [6]. The reaction mechanism involves the in situ generation of phosgene, which subsequently acylates the carboxylic acid. A key benefit is the reduced volatility of triphosgene compared to SOCl₂, enhancing operational safety. Reported yields for analogous fatty acid chlorides exceed 85%, with minimal purification required [6].
Recent advances emphasize catalytic systems to improve reaction efficiency and selectivity. For instance, amine catalysts such as triethylamine (NEt₃) facilitate the acylation of nonanoic acid with SOCl₂ or PCl₃ by neutralizing HCl byproducts, driving the reaction to completion [1] [5]. In one protocol, NEt₃ is added to a mixture of nonanoic acid and SOCl₂ in dichloromethane, achieving 72% yield within 4 hours at room temperature [1]. Catalytic methods are particularly advantageous for large-scale synthesis, as they reduce reagent excess and waste generation [5].
Solvent-free synthesis minimizes environmental impact by eliminating volatile organic compounds (VOCs). In a representative procedure, nonanoic acid and SOCl₂ are heated neat at 60°C, resulting in near-quantitative conversion to nonanoyl chloride [5]. This approach simplifies purification and reduces energy consumption, aligning with green chemistry principles.
The use of biodegradable catalysts, such as immobilized lipases, has been explored for acyl chloride synthesis. These enzymes catalyze the reaction between nonanoic acid and SOCl₂ under aqueous conditions, though yields remain modest (50–60%) compared to traditional methods [5]. Additionally, bio-based chlorinating agents derived from renewable resources are under investigation, though their industrial viability is yet to be demonstrated.
Scaling nonanoyl chloride synthesis requires addressing challenges in heat management, reagent handling, and purification. Continuous-flow reactors offer advantages over batch systems by improving temperature control and reaction uniformity. For example, a microreactor setup with SOCl₂ and nonanoic acid achieves 95% conversion in 10 minutes, compared to 6 hours in batch mode [1].
Purification strategies must also adapt to industrial demands. Distillation remains the gold standard for large-scale production, but membrane-based separations are gaining traction for their energy efficiency [5]. The table below summarizes key parameters for selected synthetic methods:
| Method | Reagent | Temperature (°C) | Yield (%) | Purification |
|---|---|---|---|---|
| Thionyl Chloride [1] | SOCl₂ | 85 | 73 | Distillation |
| Triphosgene [6] | (Cl₃CO)₂CO | 50 | 85 | Filtration |
| Solvent-Free [5] | SOCl₂ | 60 | 98 | None |
| Catalytic (NEt₃) [1] | SOCl₂ + NEt₃ | 25 | 72 | Column Chromatography |
Corrosive;Irritant